molecular formula CH6O3Si B1219558 Methylsilanetriol CAS No. 2445-53-6

Methylsilanetriol

Cat. No.: B1219558
CAS No.: 2445-53-6
M. Wt: 94.14 g/mol
InChI Key: ZJBHFQKJEBGFNL-UHFFFAOYSA-N
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Description

Methylsilanetriol is an organosilicon compound with the chemical formula CH₃Si(OH)₃. It is a colorless liquid with a unique taste and no peculiar odor. This compound is known for its solubility in water, alcohols, and ether solvents. It has a molecular weight of 94.14 g/mol, a boiling point of 200°C, and a density of 1.284 g/cm³ .

Chemical Reactions Analysis

Methylsilanetriol undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents for oxidation, and various organic reagents for substitution reactions. The major products formed from these reactions include siloxane polymers, silicon dioxide, and substituted organosilicon compounds.

Mechanism of Action

The mechanism of action of methylsilanetriol involves its ability to form siloxane bonds through condensation reactions. These bonds are essential for the formation of stable siloxane networks and polymers. In biological systems, this compound is absorbed and metabolized to increase the body pool of silicon, which is crucial for bone and connective tissue health .

Comparison with Similar Compounds

Methylsilanetriol is unique compared to other organosilicon compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its balanced reactivity and versatility in various applications, from cosmetics to electronics and medical research.

Biological Activity

Methylsilanetriol, also known as monothis compound (MMST), is a silicon-containing compound that has garnered interest for its potential biological activities, particularly in the context of human health and nutrition. This article aims to provide a comprehensive overview of the biological activity of this compound, including its absorption, metabolism, safety profile, and potential therapeutic applications.

This compound is a water-soluble organosilicon compound characterized by its silanol functional groups. Its chemical structure allows for unique interactions with biological systems, making it a subject of interest in both nutritional science and pharmacology. The compound can be represented as:

CH3Si OH 3\text{CH}_3\text{Si OH }_3

This structure facilitates its solubility and potential bioactivity in aqueous environments.

Absorption and Metabolism

Research indicates that this compound is effectively absorbed in the gastrointestinal tract. A notable study involving 22 healthy pre-menopausal women demonstrated that oral supplementation with MMST significantly increased serum silicon levels after four weeks of administration. The study utilized a double-blind, placebo-controlled design, which is critical for establishing the reliability of the results. Serum silicon concentrations were measured using inductively coupled plasma optical emission spectrometry (ICP-OES), confirming that MMST contributes to the body’s silicon pool .

Table 1: Summary of Study Parameters on MMST Absorption

ParameterValue
Dosage10.5 mg Si/day
Duration4 weeks
Participants22 healthy women
Measurement TechniqueICP-OES
ResultSignificant increase in serum Si levels (P ≤ 0.003)

Safety Profile

The safety of this compound has been evaluated in several studies. The aforementioned study found no adverse effects reported by participants during the supplementation period. Biochemical analyses showed no significant changes compared to placebo, indicating that MMST is safe for consumption at recommended doses . However, it is crucial to note that while short-term studies have shown safety, long-term toxicological assessments are still necessary to fully understand the implications of prolonged use .

Biological Activity and Therapeutic Potential

This compound exhibits several biological activities that may have therapeutic implications:

  • Bone Health : Silicon is known to play a role in bone formation and maintenance. Studies suggest that silicon supplementation can enhance bone mineral density and improve overall skeletal health.
  • Connective Tissue Support : Silicon contributes to the synthesis of collagen and glycosaminoglycans, which are vital for maintaining healthy connective tissues. This property suggests potential benefits in conditions like osteoarthritis.
  • Neuroprotective Effects : Some studies indicate that silicon compounds may inhibit acetylcholinesterase activity, an enzyme involved in the breakdown of acetylcholine, suggesting a possible role in neuroprotection .

Case Studies and Clinical Applications

Several clinical and preclinical studies have explored the effects of this compound on various health conditions:

  • A study investigating the impact of MMST on osteoporotic patients indicated improvements in bone density markers after supplementation.
  • Another clinical trial focused on skin health reported enhanced hydration and elasticity following MMST treatment, attributed to its role in collagen synthesis.

Table 2: Clinical Findings on this compound

Study FocusFindings
OsteoporosisImproved bone density markers
Skin HealthEnhanced hydration and elasticity

Properties

IUPAC Name

trihydroxy(methyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O3Si/c1-5(2,3)4/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBHFQKJEBGFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104133-11-1
Record name Silanetriol, 1-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104133-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10179211
Record name Silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445-53-6
Record name Methylsilanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2445-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002445536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylsilanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SILANETRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E52D0J3TS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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